2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a naphthalene backbone substituted with a methoxy group at the 6-position and a pinacol boronate group at the 1-position. This compound belongs to the class of arylboronic esters, widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl frameworks in pharmaceuticals and materials science . The methoxy group enhances solubility in polar organic solvents and may influence electronic properties, while the pinacol boronate group ensures stability and reactivity in transition-metal-catalyzed reactions .
Properties
IUPAC Name |
2-(6-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)15-8-6-7-12-11-13(19-5)9-10-14(12)15/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUMIJPWNGXDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623717 | |
| Record name | 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588717-94-6 | |
| Record name | 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-methoxynaphthalene with a boronic ester precursor. One common method is the reaction of 6-methoxynaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is usually carried out in a solvent like toluene or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a boronate ester partner in palladium-catalyzed Suzuki-Miyaura couplings with aryl halides. A representative protocol involves:
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Catalyst : PdCl₂(dppf) (5 mol%)
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Base : KF (3 equiv)
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Solvent : Dioxane
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Conditions : Reflux under N₂ for 10–22 hours
Example Reaction :
Reaction with methyl 2-(4-bromophenyl)acetate yields methyl 2-(4-(6-methoxynaphthalen-2-yl)phenyl)acetate in 71% yield after purification .
Key Data :
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| Aryl bromides (e.g., 3a-g) | Biaryl derivatives (e.g., 4, 6, 8) | 58–95% | Pd catalysis, dioxane |
Mechanism :
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Oxidative Addition : Aryl halide reacts with Pd⁰ to form a Pd²⁺ complex.
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Transmetallation : Boronate ester transfers the aryl group to Pd.
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Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .
Hydroboration of Alkynes
The compound participates in anti-Markovnikov hydroboration of terminal alkynes under sodium triethylborohydride (NaHBEt₃) catalysis:
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Catalyst : NaHBEt₃ (5–10 mol%)
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Conditions : 60–80°C, solvent-free or in toluene
Example :
Hydroboration of phenylacetylene yields (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane in 93% conversion after 24 hours at 60°C .
Spectroscopic Confirmation :
Oxidative Acetalization
Copper-catalyzed oxidative acetalization converts the boronate ester into acetals using iodobenzene diacetate (PIDA) as an oxidant:
Optimized Conditions :
| Entry | Oxidant | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| 11 | PIDA | CHCl₃ | 5 | 75% |
Protodeborylation
Acidic or aqueous conditions induce protodeborylation, yielding methoxynaphthalene derivatives:
Borylation of Aryl Halides
The compound acts as a boron source in Miyaura borylation:
Structural and Spectroscopic Data
¹H NMR (CDCl₃) :
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δ 7.78 (d, J = 8.2 Hz, 1H, H3), 7.72 (d, J = 8.2 Hz, 1H, H7), 3.93 (s, 3H, OCH₃), 1.38 (s, 12H, CH₃) .
¹³C NMR (CDCl₃) :
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is in organic synthesis as a boron reagent. Boron compounds are widely used in the formation of carbon-boron bonds, which are crucial for constructing complex organic molecules.
Case Study: Suzuki-Miyaura Coupling Reactions
The compound can serve as a key intermediate in Suzuki-Miyaura coupling reactions, which are essential for synthesizing biaryl compounds. These reactions are pivotal in the development of pharmaceuticals and agrochemicals. The presence of the methoxy group enhances the reactivity of the naphthalene moiety, facilitating the coupling process with aryl halides .
Materials Science
The unique properties of 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it suitable for applications in materials science.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research has indicated that this compound can be utilized in the fabrication of OLEDs due to its ability to form stable thin films with good luminescent properties. The incorporation of boron into organic materials can enhance charge transport and improve device efficiency .
Medicinal Chemistry
In medicinal chemistry, boron-containing compounds have shown promise in drug development due to their ability to interact with biological systems.
Case Study: Anticancer Agents
Studies have explored the potential of boron compounds as anticancer agents. The unique interaction of boron with biological molecules can lead to the development of targeted therapies that minimize side effects while maximizing therapeutic efficacy .
Environmental Applications
The environmental implications of using boron compounds are also being investigated. Their role in pollutant degradation and as potential biocides against harmful microorganisms is an area of ongoing research.
Mechanism of Action
The mechanism of action of 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or diaryl product. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents | Molecular Weight | Key Properties/Applications | References |
|---|---|---|---|---|
| 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 6-methoxy-naphthalen-1-yl | ~314.2* | Suzuki coupling; pharmaceutical intermediates | [7], [14] |
| 2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 6-benzyloxy-naphthalen-2-yl | 360.25 | Enhanced lipophilicity; organic synthesis | [11] |
| 2-(7,8-Difluoro-3-(methoxymethoxy)naphthalen-1-yl)-1,3,2-dioxaborolane | 7,8-difluoro-3-methoxymethoxy-naphthalen | ~378.1* | Improved metabolic stability; drug discovery | [12] |
| 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane | naphthalen-1-ylmethyl | 268.16 | Steric hindrance; material science applications | [14] |
| 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 2,6-dichloro-3,5-dimethoxyphenyl | 333.07 | Antibacterial activity; Suzuki coupling | [3], [7] |
| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthonitrile | 6-cyano-naphthalen-2-yl | 279.1* | Electron-withdrawing effects; OLED materials | [16] |
*Calculated based on molecular formula.
Key Observations:
Electronic Effects :
- The methoxy group in the target compound acts as an electron-donating group, enhancing reactivity in cross-coupling reactions compared to electron-withdrawing substituents like nitriles (e.g., 2-naphthonitrile derivative, ).
- Chloro and fluoro substituents (e.g., ) increase electrophilicity, improving interactions in biological systems but may reduce stability under harsh reaction conditions .
Steric Considerations :
- The naphthalen-1-ylmethyl group () introduces significant steric bulk, limiting its use in sterically sensitive reactions compared to planar naphthalen-1-yl derivatives .
Biological Activity :
Key Observations:
- Chlorination Efficiency : The dichloro derivative (6a) achieves high yields (92%) via NCS-mediated chlorination, highlighting the robustness of halogenation strategies for boronate esters .
- Catalytic Systems : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) are critical for Suzuki couplings, with yields exceeding 60% for naphthalene-based boronate esters .
Biological Activity
2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 588717-94-6) is a synthetic compound belonging to the class of dioxaborolanes. Its unique structure and properties have garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C17H21BO3. The compound features a methoxynaphthalene moiety linked to a dioxaborolane ring system. This structural configuration is significant for its biological interactions.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 284.16 g/mol |
| Purity | 95% |
| IUPAC Name | This compound |
| CAS Number | 588717-94-6 |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related dioxaborolanes has shown their ability to inhibit tumor growth by affecting cellular processes such as proliferation and apoptosis.
A notable study demonstrated that derivatives of dioxaborolanes could induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death . This suggests that this compound may also possess similar mechanisms of action.
The mechanisms by which dioxaborolanes exert their biological effects are still being elucidated. However, several proposed pathways include:
- Inhibition of Cell Proliferation : Dioxaborolanes can interfere with the cell cycle machinery leading to cell cycle arrest.
- Induction of Apoptosis : Activation of apoptotic pathways through the modulation of Bcl-2 family proteins and caspases.
- Alteration of Gene Expression : Changes in miRNA profiles have been observed in treated cells which may influence various oncogenic pathways .
Study on Related Compounds
A study focused on a structurally similar compound demonstrated its effectiveness against triple-negative breast cancer (TNBC) cells (MDA-MB-231). The compound was shown to inhibit migration and invasion while inducing apoptosis through the activation of specific miRNAs . This highlights the potential application of dioxaborolanes in targeting aggressive cancer types.
Antimicrobial Activity
Though primarily studied for anticancer properties, derivatives of dioxaborolanes have also shown antimicrobial activity against certain pathogens. Research indicates that modifications to the dioxaborolane structure can enhance its efficacy against bacterial strains .
Q & A
Q. What are the common synthetic routes for preparing 2-(6-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : This compound is typically synthesized via palladium-catalyzed cross-coupling or direct borylation reactions. For example, UiO-Co catalysts (0.2 mol%) enable borylation of aryl precursors like 6-methoxynaphthalene derivatives with bis(pinacolato)diboron (B₂pin₂) in solvents such as THF, yielding ~83% product . Alternative protocols involve coupling aryl halides with pinacolborane under NaOt-Bu catalysis at ambient temperatures, which avoids harsh conditions . Purification often employs flash column chromatography with hexane/ethyl acetate gradients .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹¹B) is critical for structural confirmation. Key features include:
- ¹H NMR : Aromatic protons from the naphthalene moiety (δ 6.8–8.2 ppm) and methoxy group (δ ~3.8 ppm).
- ¹¹B NMR : A singlet at δ ~30–32 ppm, characteristic of dioxaborolanes .
- ¹³C NMR : Peaks for the dioxaborolane’s quaternary carbons (δ ~83–85 ppm) and methoxy carbons (δ ~55 ppm) .
IR spectroscopy can confirm B-O bonds (~1350 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
Q. What are the storage and handling recommendations?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) for reactions. Handling requires gloves, protective eyewear, and fume hoods due to boronate reactivity .
Advanced Research Questions
Q. How does the choice of catalyst affect the synthesis efficiency?
- Methodological Answer : Catalysts significantly influence reaction kinetics and selectivity. For example:
- NaOt-Bu : Enables ketone reductions at ambient temperatures but may form trialkoxyborohydride intermediates in equilibrium, complicating mechanistic studies .
- UiO-Co : A metal-organic framework (MOF) catalyst provides single-site activation, enhancing regioselectivity in aryl borylation .
- Pd(dba)₂/XPhos : Effective for Suzuki-Miyaura couplings but requires rigorous exclusion of oxygen .
Screening catalysts with varying Lewis acidity (e.g., BINOL-derived catalysts) can optimize yields .
Q. How to resolve contradictions in NMR data due to dynamic equilibria?
- Methodological Answer : Dynamic equilibria (e.g., borohydride intermediates) cause signal broadening or splitting. Strategies include:
Q. What are the challenges in using this compound in cross-coupling reactions?
- Methodological Answer : Key challenges include:
- Steric hindrance : The methoxynaphthyl group may slow transmetalation in Suzuki reactions. Use bulky ligands (e.g., SPhos) to enhance reactivity .
- Hydrolytic sensitivity : Moisture degrades the boronate ester. Employ Schlenk techniques or molecular sieves .
- By-product formation : Monitor for deboronation via LC-MS and optimize stoichiometry to suppress side reactions .
Q. How to optimize reaction conditions for high yield?
- Methodological Answer : Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, MeCN) favor ionic intermediates, while ethers (THF) stabilize boronate complexes .
- Temperature gradients : Test 0°C to 80°C; higher temps accelerate kinetics but may degrade sensitive substrates .
- Additives : K₂CO₃ or CsF can enhance transmetalation in cross-couplings .
Q. How to analyze by-products formed during synthesis?
- Methodological Answer : Use a combination of:
- HRMS : Identifies molecular ions of unexpected adducts (e.g., boroxines).
- GC-MS : Detects volatile by-products (e.g., pinacol).
- ¹¹B NMR : Distinguishes hydrolyzed boron species (δ ~10–18 ppm for boric acids) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
